molecular formula C24H20N2O5 B2606188 N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861209-41-8

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Cat. No.: B2606188
CAS No.: 861209-41-8
M. Wt: 416.433
InChI Key: HEYICIGIRSDQEM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide typically involves multiple steps, starting with the preparation of the benzoxazine core. One common method involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazine ring. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenylmethyl group. The final step involves the acylation of the benzoxazine derivative with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

    Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 4-hydroxyphenylmethyl derivative.

    Reduction: Formation of 2-(3-hydroxy-4H-1,4-benzoxazine-6-carbonyl)benzamide.

    Substitution: Formation of halogenated or nitrated derivatives of the benzoxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide can be compared with other benzoxazine derivatives, such as:

  • N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)acetamide
  • N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)propionamide

These compounds share similar structural features but differ in their side chains, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-17-9-6-15(7-10-17)13-25-24(29)19-5-3-2-4-18(19)23(28)16-8-11-21-20(12-16)26-22(27)14-31-21/h2-12H,13-14H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYICIGIRSDQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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